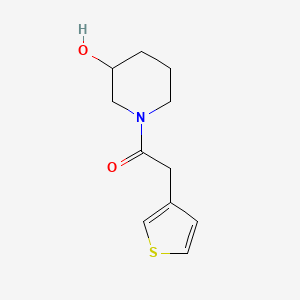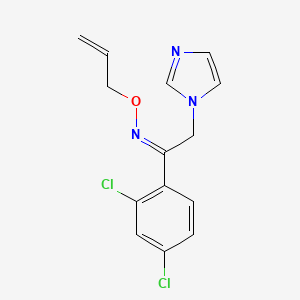
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime
描述
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the dichlorophenyl group: This step may involve the use of 2,4-dichlorobenzaldehyde in a condensation reaction with the imidazole derivative.
Formation of the ethanone linkage: This can be done through Friedel-Crafts acylation using acetyl chloride or acetic anhydride.
Oxime formation: The final step involves the reaction of the ethanone derivative with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Nitrile oxides: from oxidation.
Imidazolines: from reduction.
Substituted derivatives: from nucleophilic substitution.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Interacting with receptors: The compound may bind to specific receptors, modulating their activity.
Disrupting cell membranes: The dichlorophenyl group can interact with lipid bilayers, affecting membrane integrity.
相似化合物的比较
Similar Compounds
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone: Lacks the oxime group but has similar core structure.
2-(2,4-Dichlorophenyl)-1H-imidazole: A simpler imidazole derivative with potential biological activity.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime: A closely related compound with similar functional groups.
Uniqueness
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime is unique due to the presence of both the oxime and allyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-2-7-20-18-14(9-19-6-5-17-10-19)12-4-3-11(15)8-13(12)16/h2-6,8,10H,1,7,9H2/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYVDVODOWHBJB-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON=C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO/N=C(\CN1C=CN=C1)/C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1451909.png)
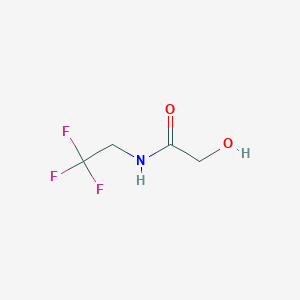
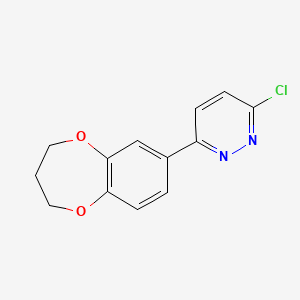
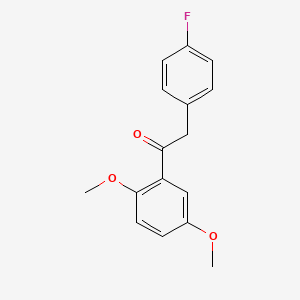
![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)
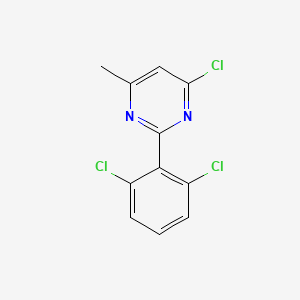
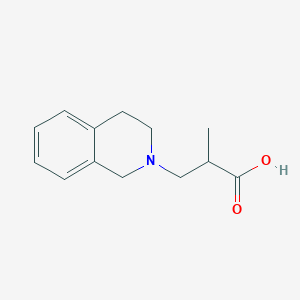
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
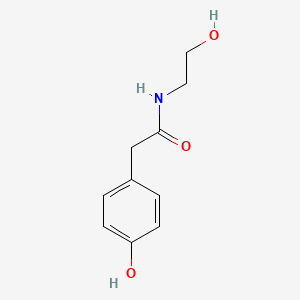
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)
![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)
